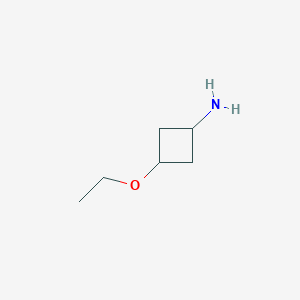

cis-3-Ethoxycyclobutan-1-amine

Description

BenchChem offers high-quality cis-3-Ethoxycyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Ethoxycyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUJTNFONKUPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-3-Ethoxycyclobutan-1-amine physical properties

Abstract

This technical guide provides a comprehensive analysis of cis-3-Ethoxycyclobutan-1-amine (CAS: 20036-43-5), a specialized bifunctional building block used in medicinal chemistry. Characterized by its conformationally restricted cyclobutane core, this molecule serves as a critical bioisostere for linear alkyl chains or piperazine rings, offering improved metabolic stability and precise vector alignment in drug design. This document details its physicochemical properties, structural conformation, synthesis pathways, and handling protocols for research applications.

Chemical Identity & Structural Analysis[1][2]

The cyclobutane scaffold exists in a "puckered" or "butterfly" conformation to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens. In the cis-1,3-disubstituted configuration, the substituents (ethoxy and amine) typically adopt a pseudo-diequatorial orientation to minimize 1,3-diaxial interactions, although the ring is dynamic.

Nomenclature & Identifiers

| Identifier | Detail |

| IUPAC Name | (1s,3s)-3-Ethoxycyclobutan-1-amine |

| Common Name | cis-3-Ethoxycyclobutanamine |

| CAS Number (Free Base) | 20036-43-5 |

| CAS Number (HCl Salt) | 1408074-55-4 |

| Molecular Formula | C₆H₁₃NO |

| SMILES | CCO[C@@H]1CN |

| Stereochemistry | cis (Substituents on the same face of the ring) |

Stereochemical Confirmation

Differentiation between cis and trans isomers is critical.

-

cis-Isomer: The H1 and H3 protons are on the same face (syn). In 1D ¹H NMR, the methine protons often appear more shielded compared to the trans isomer due to anisotropy.

-

NOESY/ROESY: Strong Nuclear Overhauser Effect (NOE) correlations are observed between H1 and H3 in the cis isomer, confirming the spatial proximity of the axial-like protons if the ring puckers to place substituents equatorial.

Physicochemical Properties[1][3][5][6][7][8]

The following data aggregates experimental observations from commercial certificates of analysis and consensus predicted values (ACD/Labs, ChemAxon) where experimental literature is sparse.

Quantitative Data Table

| Property | Value / Range | Note |

| Molecular Weight | 115.17 g/mol | Free Base |

| Molecular Weight | 151.63 g/mol | HCl Salt |

| Physical State | Liquid (Free Base) / White Solid (HCl) | Free base is hygroscopic |

| Boiling Point | ~135–145 °C (Predicted) | @ 760 mmHg |

| Density | 0.92 ± 0.05 g/cm³ (Predicted) | Liquid phase |

| pKa (Conjugate Acid) | 9.2 – 9.5 | Typical for cyclobutylamines |

| logP | ~0.35 | Low lipophilicity |

| Topological Polar Surface Area | 35.25 Ų | 26.02 (Amine) + 9.23 (Ether) |

| Refractive Index | 1.44 (Predicted) | - |

| Solubility | High (Water, MeOH, DCM) | Amine forms H-bonds |

Solubility & Stability Profile

-

Hygroscopicity: The free base is an amine and will absorb atmospheric CO₂ to form carbamates; it should be stored under inert gas (Argon/Nitrogen).

-

Basicity: It acts as a moderate base. In aqueous workups, it will partition into the organic phase only at pH > 11.

-

Thermal Stability: The cyclobutane ring is strained (~26 kcal/mol strain energy) but kinetically stable under standard organic synthesis conditions (up to 100°C). Avoid extreme Lewis acidic conditions which may trigger ring-opening or rearrangement.

Synthesis & Experimental Methodologies

The synthesis of cis-3-ethoxycyclobutan-1-amine generally proceeds via the functionalization of 3-ethoxycyclobutanone. The cis-selectivity is often achieved through thermodynamic control or specific hydride reducing agents.

Core Synthesis Workflow (Reductive Amination)

The most reliable route involves the formation of an oxime or imine followed by reduction.

Figure 1: Synthetic pathway for cis-3-ethoxycyclobutan-1-amine highlighting the critical isomer separation step.

Protocol: Salt Formation & Handling

Researchers often purchase the free base or generate it in situ. Converting to the HCl salt is recommended for long-term storage.

-

Dissolution: Dissolve 1.0 eq of crude amine in dry Diethyl Ether or 1,4-Dioxane (0.5 M concentration).

-

Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

-

Precipitation: The white precipitate forms immediately.

-

Isolation: Filter under inert atmosphere (nitrogen blanket) to prevent moisture absorption.

-

Drying: Dry under high vacuum (0.1 mbar) for 12 hours to remove trace solvent.

Applications in Drug Discovery

This scaffold is a "privileged structure" in modern medicinal chemistry.

Bioisosterism

-

Piperazine Replacement: The 1,3-disubstituted cyclobutane mimics the vector geometry of a piperazine ring but removes the basic nitrogen at the 4-position, altering the pKa and permeability profile.

-

Linear Chain Rigidification: Replacing a linear propyl or ethyl linker with a cyclobutane restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.

Metabolic Stability

The cyclobutane ring is generally more resistant to oxidative metabolism (P450) compared to linear alkyl chains or cyclopentanes, as the C-H bonds are stronger due to the higher s-character of the ring carbons.

Safety & Hazard Identification

GHS Classification: Corrosive / Irritant.[1]

| Hazard Class | Statement |

| Skin Corr. 1B | Causes severe skin burns and eye damage. |

| Acute Tox. 4 | Harmful if swallowed or inhaled.[2] |

| Eye Dam. 1 | Causes serious eye damage.[1][2] |

Handling Protocol

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.

-

Ventilation: Always handle inside a functioning fume hood. The amine odor is distinct and indicates volatility.

-

Spill Response: Neutralize spills with weak acid (citric acid) before absorbing with inert material (vermiculite).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 121553190, 3-Ethoxycyclobutan-1-amine. Retrieved from [Link]

- Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. (Contextual grounding for cyclobutane strain energy).

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of cis-3-Ethoxycyclobutan-1-amine

Foreword: Navigating the Landscape of Novel Building Blocks

In the dynamic field of drug discovery, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is perpetual. Small, strained ring systems, once considered mere curiosities, have emerged as powerful tools for medicinal chemists. Among these, the cyclobutane motif offers a unique blend of conformational rigidity and three-dimensional character, serving as a non-planar bioisostere for commonly used aromatic rings and enabling exploration of previously inaccessible chemical space.[1][2] This guide provides a detailed technical overview of a specific, yet representative, member of this class: cis-3-Ethoxycyclobutan-1-amine. While detailed, peer-reviewed data on this exact molecule is sparse, this document synthesizes established chemical principles and data from closely related analogues to present a robust and scientifically grounded resource for researchers in drug development. We will delve into its structural attributes, propose a logical synthetic pathway, and discuss its potential applications, all grounded in the fundamental principles of organic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

Cis-3-Ethoxycyclobutan-1-amine is a disubstituted cyclobutane featuring an ethoxy group and an amino group in a cis relationship on the four-membered ring. This specific stereochemistry is crucial as it dictates the spatial orientation of the substituents and, consequently, how the molecule interacts with biological targets.

Core Structural Features

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[2] This puckering places the substituents in pseudo-axial and pseudo-equatorial positions. In the cis isomer, both the ethoxy and amino groups reside on the same face of the ring, leading to a distinct three-dimensional profile compared to its trans counterpart.

Table 1: Key Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.18 g/mol | [3] |

| CAS Number | 20036-43-5, 1408074-55-4 | [3], [4] |

| Isomeric Form | cis Isomer | Implied by name |

| Appearance | Likely a liquid at STP | Inferred from low molecular weight and structure |

| Hydrochloride Salt CAS | 1408076-38-9 | [5] |

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for cis-3-Ethoxycyclobutan-1-amine

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH-NH₂ | ~3.0 - 3.5 ppm | Proton on the carbon bearing the electron-withdrawing amino group.[6] |

| -CH-OEt | ~3.8 - 4.2 ppm | Proton on the carbon bearing the electron-withdrawing ethoxy group. | |

| -O-CH₂-CH₃ | ~3.4 - 3.6 ppm (quartet) | Methylene protons of the ethoxy group, split by the methyl group. | |

| Cyclobutane CH₂ | ~1.8 - 2.5 ppm (multiplets) | Methylene protons on the cyclobutane ring. | |

| -O-CH₂-CH₃ | ~1.1 - 1.3 ppm (triplet) | Methyl protons of the ethoxy group, split by the methylene group. | |

| -NH₂ | ~1.0 - 2.5 ppm (broad singlet) | Amine protons, chemical shift is variable and often broad due to exchange.[6] | |

| ¹³C NMR | -CH-NH₂ | ~45 - 55 ppm | Carbon attached to the nitrogen. |

| -CH-OEt | ~70 - 80 ppm | Carbon attached to the oxygen of the ethoxy group. | |

| -O-CH₂-CH₃ | ~60 - 70 ppm | Methylene carbon of the ethoxy group. | |

| Cyclobutane CH₂ | ~30 - 40 ppm | Methylene carbons of the cyclobutane ring. | |

| -O-CH₂-CH₃ | ~15 ppm | Methyl carbon of the ethoxy group. | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Characteristic for a primary amine (symmetric and asymmetric stretching).[7] |

| C-H Stretch | 2850 - 3000 cm⁻¹ | Aliphatic C-H bonds. | |

| N-H Bend | 1590 - 1650 cm⁻¹ | Scissoring vibration of the primary amine.[8] | |

| C-O Stretch | 1050 - 1150 cm⁻¹ (strong) | Characteristic for the ether linkage. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 115 | Corresponding to the molecular weight. |

| [M+H]⁺ | m/z = 116 | Protonated molecule in ESI+ or CI. |

Plausible Synthetic Route: A Logic-Driven Approach

A specific, peer-reviewed synthesis for cis-3-Ethoxycyclobutan-1-amine is not readily found in the literature, suggesting it may be part of proprietary industrial methods. However, a logical and efficient synthesis can be proposed based on well-established reactions, starting from the corresponding ketone, 3-ethoxycyclobutanone. This ketone is a known reagent in various chemical transformations.[9]

The most probable synthetic pathway involves a reductive amination of 3-ethoxycyclobutanone. This widely used reaction transforms a carbonyl group into an amine in a single pot.[10][11]

Caption: Proposed workflow for the synthesis of cis-3-Ethoxycyclobutan-1-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard reductive amination procedures.[12] Optimization would be required to maximize yield and stereoselectivity.

Objective: To synthesize cis-3-Ethoxycyclobutan-1-amine from 3-ethoxycyclobutanone.

Materials:

-

3-Ethoxycyclobutanone

-

Ammonium acetate (or ammonia in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoboorohydride (NaBH₃CN)[11]

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-ethoxycyclobutanone (1.0 eq). Dissolve it in a suitable solvent such as methanol or DCM.

-

Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq). Causality Note: NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and is selective for the reduction of imines in the presence of ketones, which is beneficial if the imine formation is not complete.[11]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation of Cis Isomer: The resulting crude product will likely be a mixture of cis and trans isomers. The desired cis isomer can be isolated by column chromatography on silica gel. The stereochemistry of the fractions would need to be confirmed by NMR spectroscopy (e.g., NOESY experiment).

Role in Drug Discovery and Medicinal Chemistry

The incorporation of small, rigid, non-aromatic rings like cyclobutane is a key strategy to "escape from flatland" in medicinal chemistry—moving away from flat, aromatic structures towards more three-dimensional molecules.[8] This often leads to improved solubility, metabolic stability, and novel intellectual property.

The Cyclobutylamine Moiety as a Bioisostere

Substituted cyclobutylamines can serve as bioisosteres for anilines or other aromatic amines. This is advantageous because:

-

Improved Physicochemical Properties: They increase the fraction of sp³-hybridized carbons (Fsp³), which is often correlated with higher clinical success rates.

-

Enhanced Metabolic Stability: They can block sites of metabolism that are common on aromatic rings (e.g., P450-mediated hydroxylation).

-

Novel Binding Interactions: The fixed, three-dimensional arrangement of substituents can engage with protein targets in ways that a flexible or flat analogue cannot, potentially leading to increased potency and selectivity.[13]

Caption: The role of cis-3-ethoxycyclobutylamine as a bioisostere in lead optimization.

Potential Therapeutic Applications

While specific applications of cis-3-Ethoxycyclobutan-1-amine are not documented in major journals, the broader class of substituted cyclobutylamines has been explored in various therapeutic areas. For instance, cis-substituted cyclobutyl-4-aminoimidazole derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases.[14] The rigid cyclobutane core was crucial for orienting the substituents correctly within the kinase binding pocket.

Safety and Handling

As a research chemical, cis-3-Ethoxycyclobutan-1-amine and its salts should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be stored under an inert atmosphere.[5]

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. The hydrochloride salt of the related compound 3-ethoxycyclobutan-1-amine is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion and Future Outlook

Cis-3-Ethoxycyclobutan-1-amine represents a valuable, albeit under-documented, building block for modern drug discovery. Its rigid, three-dimensional structure provides a compelling alternative to traditional flat aromatic systems, offering a pathway to compounds with potentially superior pharmacological profiles. While a detailed public record of its synthesis and application is lacking, fundamental principles of organic chemistry allow for the confident postulation of its synthesis and interpretation of its structural characteristics. As the demand for novel, sp³-rich scaffolds continues to grow, it is anticipated that molecules like cis-3-Ethoxycyclobutan-1-amine will find increasing use in the development of the next generation of therapeutics. Further research into stereoselective synthetic methods and detailed biological evaluation of its derivatives will undoubtedly unlock its full potential.

References

-

Chemsigma. cis-3-ethoxycyclobutan-1-amine [1408074-55-4]. [Link]

-

PubChem. cis-((1S,3R)-3-(3-ethoxy-tetrahydro-2H-pyran-4-ylamino)-1-isopropylcyclopentyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. [Link]

-

Peterlin Mašič, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current drug metabolism, 12(2), 134–155. [Link]

-

Ma, Y., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(18), 1709-1722. [Link]

-

Lu, N., & Miao, C. (2024). Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane. ResearchGate. [Link]

-

University of Calgary. IR: amines. [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2004). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 104(5), 2459-2522. [Link]

-

Giri, R., et al. (2013). Molecular basis of the stereospecificity and selectivity of cis-substituted cyclobutyl-4-aminoimidazole inhibitors of CDK5. Journal of the American Chemical Society, 135(48), 18061-18071. [Link]

-

Scott, J. S., & O'Neill, D. J. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC medicinal chemistry, 11(7), 756–774. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Tinworth, C. P., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27365–27373. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Syntheses. cyclobutanone. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Wikipedia. Reductive amination. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]

- 6. figshare.com [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Ethoxycyclobutanamine Derivatives: A Technical Guide for Medicinal Chemistry Applications

Executive Summary: The Case for Strained Ether-Amines

Objective: This guide outlines the preliminary technical investigation of ethoxycyclobutanamine (ECBA) derivatives. These scaffolds represent a critical class of "conformationally restricted" bioisosteres used to replace flexible propyl or ethyl ether linkers in drug discovery.

Scientific Rationale:

Linear alkyl chains in drug molecules often suffer from high entropic penalties upon binding to protein targets. Introducing a cyclobutane ring restricts these degrees of freedom, potentially improving binding affinity (

Target Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.

Chemical Space & Isomerism

Before synthesis, one must define the stereochemical objectives. The cyclobutane ring creates distinct geometric isomers that project the amine and ethoxy groups in defined vectors.

Structural Classes

-

1,3-Disubstituted (Linear Mimics):

-

cis-1-Amino-3-ethoxycyclobutane: Projects substituents on the same face; mimics a "U-shape" conformation.

-

trans-1-Amino-3-ethoxycyclobutane: Projects substituents on opposite faces; mimics an extended linear chain (approx. 5.5 Å distance). This is the most common bioisostere for linear propyl chains.

-

-

1,2-Disubstituted (Turn Mimics):

-

Used to induce

-turn mimetics in peptidomimetics.

-

Physicochemical Profile (Predicted)

| Property | 3-Ethoxycyclobutanamine | Linear Analog (3-Ethoxypropylamine) | Impact |

| MW | 115.17 g/mol | 103.16 g/mol | Slight increase |

| cLogP | ~0.6 | ~0.4 | Increased lipophilicity due to carbocycle |

| TPSA | 35.25 Ų | 35.25 Ų | Identical polar surface area |

| Rotatable Bonds | 2 | 4 | Reduced entropy penalty |

| pKa (Conj. Acid) | ~9.8 | ~10.2 | Ring strain slightly lowers basicity |

Synthetic Workflow: Modular Access to 3-Ethoxycyclobutanamine

Strategy: We utilize a "divergent intermediate" strategy starting from commercially available 3-oxocyclobutanecarboxylic acid . This route allows access to both cis and trans isomers via stereocontrolled reduction.

Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis to control stereochemistry.

Caption: Divergent synthesis of 3-ethoxycyclobutanamine isomers via N-Boc-3-aminocyclobutanone.

Detailed Experimental Protocol

Note: All reactions involving NaH or alkyl halides must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of N-Boc-3-aminocyclobutanone

-

Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq), tert-Butanol (solvent/reactant).

-

Procedure: Dissolve acid in dry t-BuOH. Add TEA and DPPA. Reflux for 12 hours. The in situ generated isocyanate is trapped by t-BuOH.

-

Workup: Concentrate, dissolve in EtOAc, wash with 5% citric acid and brine.

-

Validation: NMR should show loss of carboxylic proton and appearance of Boc singlet (~1.44 ppm).

Step 2: Stereoselective Reduction (Targeting Trans-Isomer)

The trans-isomer is thermodynamically more stable and generally preferred for linear linker replacement.

-

Reagents: N-Boc-3-aminocyclobutanone (1.0 eq), NaBH₄ (0.5 eq), Methanol.

-

Procedure: Cool solution of ketone in MeOH to 0°C. Add NaBH₄ portion-wise. Stir for 1 hour.

-

Mechanism: Hydride attacks from the less hindered face. Due to the Boc-amino group, the cis attack (leading to trans alcohol) is favored.

-

Purification: Silica gel chromatography (Hexane/EtOAc). Isolate the major diastereomer.

Step 3: O-Alkylation (Ether Formation)

-

Reagents: Trans-N-Boc-3-hydroxycyclobutanamine (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Iodide (1.5 eq), DMF (anhydrous).

-

Procedure:

-

Cool DMF solution of alcohol to 0°C.

-

Add NaH carefully (gas evolution!). Stir 30 min.

-

Add Ethyl Iodide dropwise. Warm to RT and stir overnight.

-

-

Critical Checkpoint: Monitor by TLC. If conversion is low, add catalytic TBAI (tetrabutylammonium iodide).

-

Safety: Quench excess NaH with MeOH at 0°C before aqueous workup.

Step 4: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve crude ether in minimal DCM. Add HCl/Dioxane. Stir 2 hours.

-

Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain 3-ethoxycyclobutanamine hydrochloride as a white solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized derivative, the following spectral features must be confirmed.

| Technique | Diagnostic Signal | Structural Confirmation |

| ¹H NMR | Confirms presence of Ethoxy group. | |

| ¹H NMR | Chemical shift of H-3 (ether linkage). | |

| NOESY | Cross-peak between H-1 and H-3 | Absent in trans-isomer; Present in cis-isomer. |

| ¹³C NMR | Confirms core substitution pattern. | |

| LC-MS | [M+H]⁺ = 116.1 | Confirms molecular weight (Free base). |

Biological Application: The "Rigidification" Strategy

The primary utility of ethoxycyclobutanamine is to probe the active conformation of a ligand.

Mechanistic Logic

When a flexible drug (A) binds to a receptor, it loses entropy (

-

Linear Ether: High conformational entropy in solution

High entropy loss upon binding. -

Cyclobutyl Ether: Low conformational entropy in solution

Lower entropy loss upon binding

Case Study: H3 Receptor Antagonists

Research has demonstrated that replacing a propyl linker with a cyclobutyl linker in Histamine H3 receptor antagonists can improve affinity by >10-fold [1, 2]. The ethoxycyclobutane scaffold specifically allows the oxygen atom to maintain hydrogen bonding interactions while the ring enforces the distance between the amine (basic center) and the aromatic headgroup.

Caption: Thermodynamic advantage of cyclobutane rigidification in ligand binding.

Safety & Stability

-

Ring Strain: Cyclobutanes have ~26 kcal/mol of ring strain. While stable under standard physiological conditions, they can undergo ring-opening under harsh acidic conditions or radical conditions.

-

Metabolism: The cyclobutane ring is generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidation. However, P450 enzymes (specifically BM3 variants) can hydroxylate cyclobutylamines [3].[1]

-

Handling: Low molecular weight amines are volatile and potential skin irritants. Handle the hydrochloride salt form to minimize volatility and improve stability.

References

-

Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. (2023). Link

-

Selective P450BM3 Hydroxylation of Cyclobutylamine Derivatives. Journal of the American Chemical Society. (2014). Link

-

Explore Our Novel Cyclobutane Derivatives. Life Chemicals. (2020).[2] Link

-

Applications of oxetanes in drug discovery. Journal of Medicinal Chemistry. (2016). Link

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of Organic Chemistry. (2021). Link

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Stereoselective Synthesis of cis-3-Ethoxycyclobutan-1-amine

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif is a valuable scaffold in modern drug discovery, prized for its ability to introduce three-dimensional complexity and conformational rigidity into small molecules. This often leads to improved potency, selectivity, and pharmacokinetic properties. Specifically, cis-1,3-disubstituted cyclobutanes serve as key building blocks for a variety of therapeutic agents, including kinase inhibitors.[1] The target molecule of this guide, cis-3-Ethoxycyclobutan-1-amine, is a versatile intermediate for the synthesis of such pharmacologically active compounds. Its stereochemically defined structure, featuring a cis relationship between the amine and ethoxy groups, is crucial for precise molecular recognition in biological systems.

This document provides a comprehensive, field-proven protocol for the stereoselective synthesis of cis-3-Ethoxycyclobutan-1-amine, designed for researchers and professionals in drug development and organic synthesis. The presented strategy emphasizes efficiency, stereocontrol, and robust execution.

Synthetic Strategy: A Two-Step Approach Centered on Stereoselective Reductive Amination

The chosen synthetic route is a concise two-step process commencing with the synthesis of the key intermediate, 3-ethoxycyclobutanone, followed by a direct, stereoselective reductive amination to yield the target cis-amine. This approach is advantageous due to its operational simplicity and the high degree of stereocontrol achievable in the key reductive amination step.

The stereoselectivity of the hydride attack on the intermediate iminium ion, formed in situ from the cyclobutanone and an ammonia source, is predicted to favor the formation of the cis-isomer. This is analogous to the well-documented facial selectivity observed in the hydride reduction of 3-substituted cyclobutanones, where the hydride preferentially attacks from the face opposite to the substituent, leading to the cis-alcohol.[2][3] This preference is attributed to minimizing steric interactions and torsional strain during the transition state.

Visualized Synthetic Workflow

Caption: Overall synthetic workflow for cis-3-Ethoxycyclobutan-1-amine.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Ethoxycyclobutanone

This procedure is adapted from established methods for the synthesis of substituted cyclobutanones via [2+2] cycloaddition.

Materials:

-

Ethyl vinyl ether

-

Dichloroacetyl chloride

-

Triethylamine

-

Zinc dust

-

Diethyl ether (anhydrous)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

[2+2] Cycloaddition:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether and cool the flask to 0 °C in an ice bath.

-

Add ethyl vinyl ether (1.2 equivalents) to the flask.

-

In the dropping funnel, prepare a solution of dichloroacetyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Add the solution from the dropping funnel to the stirred solution of ethyl vinyl ether at a rate that maintains the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

-

Work-up and Dehalogenation:

-

Filter the reaction mixture to remove the triethylamine hydrochloride and wash the solid with diethyl ether.

-

Combine the filtrates and wash successively with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dichlorocyclobutanone intermediate.

-

Dissolve the crude intermediate in a mixture of methanol and diethyl ether.

-

Cool the solution to 0 °C and add activated zinc dust (3.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition, stir the mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove excess zinc, and wash the pad with diethyl ether.

-

Wash the combined filtrates with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-ethoxycyclobutanone as a colorless oil.

-

Part 2: Stereoselective Reductive Amination of 3-Ethoxycyclobutanone

This protocol is designed to favor the formation of the cis-isomer.

Materials:

-

3-Ethoxycyclobutanone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 3-ethoxycyclobutanone (1.0 equivalent) and anhydrous methanol.

-

Add ammonium acetate (10 equivalents) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C.

-

-

Reductive Amination:

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a minimal amount of anhydrous methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN.

-

Stir for 30 minutes, then basify the solution with 1 M NaOH until pH ~10-11.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude amine by flash column chromatography on silica gel (pre-treated with triethylamine to prevent product tailing) using a gradient of methanol in dichloromethane to yield cis-3-ethoxycyclobutan-1-amine. The cis and trans isomers may be separable by careful chromatography.

-

Key Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Cycloaddition & Dehalogenation | Step 2: Reductive Amination |

| Key Reagents | Dichloroacetyl chloride, Ethyl vinyl ether, Zn | NH₄OAc, NaBH₃CN |

| Solvent | Diethyl ether, Methanol | Methanol |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | 5-6 hours (cycloaddition), 12 hours (dehalogenation) | 24-48 hours |

| Typical Yield | 40-60% (over two steps) | 50-70% |

| Expected Diastereoselectivity | N/A | cis:trans > 9:1 |

Characterization and Purity Assessment

Confirmation of the structure and stereochemistry of the final product is critical. The following analytical techniques are recommended:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity. The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants and through 2D NMR experiments such as NOESY. For the cis-isomer, a NOE correlation is expected between the protons at C1 and C3.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity if a chiral synthesis is performed (e.g., using a chiral reducing agent or resolving agent).

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., N-H and C-O stretches).

Visualized Analytical Workflow for Product Validation

Caption: Analytical workflow for the validation of cis-3-Ethoxycyclobutan-1-amine.

Conclusion

This application note details a robust and stereoselective synthesis of cis-3-Ethoxycyclobutan-1-amine, a valuable building block in medicinal chemistry. The strategy relies on a well-precedented [2+2] cycloaddition to form the cyclobutane core, followed by a highly diastereoselective reductive amination. The provided protocols are designed to be reproducible and scalable, offering a reliable method for accessing this important synthetic intermediate. Careful execution of the described procedures and thorough analytical characterization will ensure the successful synthesis of the target compound with high purity and the desired stereochemistry.

References

-

Verstraete, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Available at: [Link]

-

ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Request PDF. Available at: [Link]

-

Golden, J. E., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856. Available at: [Link]

Sources

application of cis-3-Ethoxycyclobutan-1-amine in fragment-based drug discovery

Application Note: Leveraging cis-3-Ethoxycyclobutan-1-amine in Fsp³-Enriched Fragment-Based Drug Discovery

Abstract

This guide details the application of cis-3-Ethoxycyclobutan-1-amine as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). As the pharmaceutical industry moves to "escape from flatland" (increasing Fsp³ character), cyclobutane derivatives have emerged as critical bioisosteres for phenyl rings and flexible alkyl chains. This note covers the molecule’s physicochemical profile, its role in improving metabolic stability, and specific protocols for its incorporation into hit-to-lead campaigns, with a heavy emphasis on stereochemical control and validation.

Introduction: The 3D Fragment Revolution

Traditional fragment libraries were dominated by flat, aromatic heterocycles.[1] While easy to synthesize, these "flat" molecules often suffer from poor solubility and non-specific binding. The integration of cis-3-Ethoxycyclobutan-1-amine represents a strategic shift toward 3D-rich fragments .

Why this molecule?

-

Fsp³ Character: The cyclobutane core introduces saturation without the excessive flexibility of linear alkyl chains. This rigidity reduces the entropic penalty upon protein binding.

-

Vector Definition: The cis-1,3-substitution pattern projects the amine (growth vector) and the ethoxy group (interaction probe) at a defined angle (~130–140°), accessing sub-pockets unreachable by planar phenyl rings.

-

Metabolic Stability: Cyclobutanes are generally more metabolically stable than their linear alkyl counterparts and do not suffer from the rapid oxidative metabolism seen in some piperazines or morpholines.

Physicochemical Profile

The following data summarizes the properties that make this fragment ideal for oral drug delivery systems.

| Property | Value (Approx) | Significance in FBDD |

| Molecular Weight | 115.17 Da | Ideal for fragments (Rule of 3: MW < 300). Allows significant mass addition during optimization. |

| cLogP | ~0.6 | Hydrophilic enough for solubility, lipophilic enough for permeability. |

| TPSA | 35 Ų | Excellent membrane permeability potential (Target < 140 Ų). |

| pKa (Amine) | ~9.2 | Basic center for salt formation; forms key electrostatic interactions with Asp/Glu residues. |

| Fsp³ | 0.66 | High saturation fraction; correlates with improved clinical success rates. |

| Stereochemistry | cis (meso) | Achiral but geometrically defined. Eliminates enantiomer separation issues. |

Strategic Applications

A. Bioisosteric Replacement

cis-3-Ethoxycyclobutan-1-amine serves as a bioisostere for:

-

Para-substituted phenyl rings: It provides a similar spacer distance (approx 5.5 Å between distal atoms) but with a different vector and improved solubility.

-

Piperazines: It mimics the bridging function of piperazine but lacks the second nitrogen, altering the pKa profile and reducing hERG liability risks associated with basic bis-amines.

B. Probing Hydrophobic Pockets

The ethoxy group acts as a "lipophilic feeler." In the cis conformation, the ethoxy group is projected "back" relative to the amine vector. This is particularly useful when the primary amine forms a hydrogen bond with the protein backbone, allowing the ethoxy tail to sit in an adjacent hydrophobic cleft.

Experimental Protocols

Protocol A: Amide Coupling (Hit Expansion)

Context: The primary amine is the main handle for library expansion. Standard couplings can fail due to the steric bulk of the cyclobutane ring if not optimized.

Reagents:

-

Fragment: cis-3-Ethoxycyclobutan-1-amine HCl salt

-

Partner: Carboxylic Acid (R-COOH)[2]

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step:

-

Activation: Dissolve R-COOH (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation ensures the active ester forms before the amine is introduced, reducing side reactions.

-

Addition: Add cis-3-Ethoxycyclobutan-1-amine HCl (1.1 eq) followed by an additional 1.5 eq of DIPEA. Critical: The amine is supplied as a salt; extra base is required to liberate the free base.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

-

Success Indicator: LC-MS shows M+1 peak corresponding to Product.

-

Failure Mode: If starting material remains, check the quality of the HATU (hydrolyzes over time).

Protocol B: Stereochemical Validation (NMR)

Context: Maintaining the cis geometry is crucial. Synthesis conditions (high heat, strong base) can sometimes cause epimerization to the thermodynamic trans mixture.

Methodology: Use 1H NMR (500 MHz or higher) to distinguish isomers based on the methine proton splitting patterns.

-

Sample Prep: Dissolve 5 mg in DMSO-d6.

-

Acquisition: Standard 1H protocol.

-

Analysis (The "W" Rule):

-

Cis-Isomer: The methine protons (H1 and H3) are in a pseudo-equatorial/axial relationship that often results in a distinct quintet-like splitting pattern due to symmetry.

-

Trans-Isomer: The symmetry is different, often leading to more complex multiplets.[3]

-

Chemical Shift: In 1,3-disubstituted cyclobutanes, the cis isomer protons often shift upfield relative to trans due to the "puckered" ring shielding effect.

-

Visualizations

Figure 1: Fragment Evolution Workflow

This diagram illustrates the logical flow from library selection to lead generation using the cyclobutane scaffold.

Caption: Figure 1. Iterative workflow for evolving the cis-3-ethoxycyclobutan-1-amine fragment from initial screen to optimized lead.

Figure 2: Stereochemical Decision Tree

Logic flow for ensuring the correct isomer is utilized.

Caption: Figure 2. Quality control decision tree to verify cis-geometry prior to library expansion.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Mykhailiuk, P. K. (2019). Conformationally Restricted Amines in Drug Discovery. Organic & Biomolecular Chemistry, 17, 2839-2867. [Link]

-

Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6, 211–219. [Link]

Sources

Application Note: High-Purity Purification of cis-3-Ethoxycyclobutan-1-amine hydrochloride

Abstract

This application note provides a comprehensive technical guide for the purification of cis-3-Ethoxycyclobutan-1-amine hydrochloride, a key building block in contemporary drug discovery and development. Achieving high purity of this intermediate is critical for ensuring the integrity of downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide details three robust purification methodologies: optimized recrystallization, preparative chromatography of the free base, and liquid-liquid acid-base extraction. Each protocol is presented with detailed, step-by-step instructions, the underlying scientific rationale, and criteria for method selection based on impurity profiles and scale.

Introduction: The Importance of Purity

cis-3-Ethoxycyclobutan-1-amine hydrochloride is a valuable cyclobutane--containing building block used in the synthesis of various pharmaceutical agents. The purity of such an intermediate is paramount; the presence of isomeric, organic, or inorganic impurities can lead to the formation of difficult-to-remove side products, reduce overall yield, and compromise the safety and efficacy of the final drug substance. For instance, isomeric impurities, such as the trans-isomer, can be particularly challenging to control in later stages of a synthetic sequence[1]. This document serves as a practical guide for researchers and process chemists to select and implement an appropriate purification strategy to achieve high-purity cis-3-Ethoxycyclobutan-1-amine hydrochloride.

Compound Profile and Impurity Analysis

A foundational understanding of the target compound's properties and potential impurities is essential for designing an effective purification strategy.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [2][3] |

| Molecular Weight | 151.63 g/mol | [2][3] |

| Appearance | Typically an off-white to white crystalline solid | General Observation |

| Form | Hydrochloride Salt | [2] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | [4] |

Common Impurities

Impurities in a crude sample of cis-3-Ethoxycyclobutan-1-amine hydrochloride can originate from starting materials, side reactions, or subsequent degradation. Key impurities to consider include:

-

trans-Isomer: The diastereomeric trans-3-Ethoxycyclobutan-1-amine hydrochloride is often the most significant and challenging impurity to remove due to its similar physicochemical properties.

-

Unreacted Starting Materials: Depending on the synthetic route, precursors may persist in the crude product.

-

Synthetic By-products: Side-products from the reaction, such as products of over-alkylation or elimination.

-

Residual Solvents: Solvents used in the synthesis and initial workup (e.g., dichloromethane, toluene, THF).

-

Inorganic Salts: Salts generated during the synthesis or workup, such as sodium chloride.

Purification Methodology 1: Optimized Recrystallization

Recrystallization is the most direct method for purifying crystalline solids and is highly effective for removing minor impurities and improving the isomeric purity of the hydrochloride salt. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Causality of Solvent Selection

The ideal solvent system should exhibit high solubility for the compound at an elevated temperature and low solubility at a reduced temperature (e.g., 0-5 °C), while impurities remain soluble at the lower temperature. For amine hydrochlorides, polar protic solvents or binary mixtures are often effective[5][6]. A mixed solvent system, comprising a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, provides fine control over the crystallization process.

Recommended Solvent Systems

| Solvent System | Rationale |

| Isopropanol (IPA) / Diethyl Ether | IPA dissolves the salt upon heating, and the slow addition of ether as an anti-solvent induces crystallization. |

| Ethanol / Ethyl Acetate | Similar to the IPA system, offering good control over crystal formation. |

| Methanol / MTBE | A robust system where methanol provides solubility and MTBE acts as the anti-solvent. |

| Ethyl Acetate / Petroleum Ether | This system is mentioned in patent literature for the crystallization of a similar amine hydrochloride crude product[7]. |

Step-by-Step Protocol for Recrystallization

-

Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude cis-3-Ethoxycyclobutan-1-amine hydrochloride. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Induce Crystallization: Allow the solution to cool slowly towards room temperature. Once cooling begins, slowly add the anti-solvent (e.g., diethyl ether) dropwise until persistent turbidity is observed.

-

Maturation: Allow the flask to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization Workflow Diagram

Caption: Workflow for the purification of cis-3-Ethoxycyclobutan-1-amine hydrochloride via recrystallization.

Purification Methodology 2: Acid-Base Extraction

This classic liquid-liquid extraction technique is exceptionally powerful for separating basic compounds like amines from neutral or acidic impurities[8][9]. The strategy involves converting the hydrochloride salt to its free amine form, which is soluble in organic solvents, allowing for the removal of water-soluble impurities. The amine is then converted back to the highly pure hydrochloride salt.

Principle of Separation

The purification hinges on the reversible protonation of the amine. The hydrochloride salt is ionic and prefers the aqueous phase. By adding a base, the free amine is generated, which is a neutral molecule with higher solubility in an organic solvent. After separating the layers, the free amine is recovered and converted back into its clean hydrochloride salt form.

Step-by-Step Protocol for Acid-Base Extraction

-

Dissolution & Basification: Dissolve the crude hydrochloride salt in water. Transfer the solution to a separatory funnel. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) while stirring until the pH of the aqueous layer is >10. This neutralizes the HCl and liberates the free amine.

-

Extraction of Free Amine: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and any water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Salt Formation: To the dried organic solution of the free amine, slowly add a stoichiometric amount of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or 1.25M HCl in ethanol) with vigorous stirring.

-

Isolation: The purified cis-3-Ethoxycyclobutan-1-amine hydrochloride will precipitate out of the organic solvent. Collect the precipitate by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of the organic solvent (e.g., diethyl ether) and dry under vacuum.

Acid-Base Extraction Workflow Diagram

Caption: Logical flow for purification using the acid-base extraction and re-salt formation technique.

Purification Methodology 3: Preparative Chromatography

For challenging separations, particularly for removing the trans-isomer or other closely-related impurities, preparative column chromatography is the method of choice. Since amines can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation, the free amine is purified on a modified phase or with a modified mobile phase[10].

Rationale for Basic Modifier

Basic organic amines are best separated when they are in their free-base form[10]. Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic sites on the silica gel. This prevents strong, irreversible adsorption of the target amine, allowing it to elute properly and resulting in sharper peaks and better separation.

Step-by-Step Protocol for Chromatography

-

Prepare Free Amine: Convert the crude hydrochloride salt to the free amine as described in steps 1-4 of the Acid-Base Extraction protocol (Section 4.2). Concentrate the dried organic solution to obtain the crude free amine as an oil or solid.

-

Prepare the Column: Prepare a silica gel column using a slurry packing method with the initial mobile phase.

-

Select Mobile Phase: A common mobile phase is a gradient of methanol in dichloromethane (DCM). Critically, add 0.5-1% triethylamine or ammonium hydroxide to both solvents to prevent peak tailing. A typical starting gradient might be 0-10% Methanol in DCM.

-

Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.

-

Elution and Fraction Collection: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin for primary amines).

-

Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent and triethylamine under reduced pressure.

-

Conversion to HCl Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., ethyl acetate or diethyl ether) and form the hydrochloride salt as described in step 5 of the Acid-Base Extraction protocol.

-

Isolate and Dry: Isolate the final product by filtration and dry under vacuum.

Chromatography Workflow Diagram

Caption: General workflow for the preparative chromatographic purification of the free amine.

Method Selection and Summary

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

| Method | Primary Application | Advantages | Disadvantages |

| Recrystallization | Removing minor impurities; improving crystalline form. Final polishing step. | Scalable, cost-effective, simple equipment. | May not be effective for removing impurities with similar solubility (e.g., isomers). Potential for yield loss. |

| Acid-Base Extraction | Removing neutral and acidic impurities. | High capacity, excellent for removing inorganic salts and non-basic organics, scalable. | Will not separate basic impurities (e.g., other amines) or isomers from the target compound. |

| Chromatography | Removing closely related impurities, especially the trans-isomer. | Highest resolution and purity achievable. | Less scalable, more time-consuming, requires larger solvent volumes and specialized equipment. |

Recommendation: For a crude sample with a mix of non-basic and isomeric impurities, a multi-step approach is recommended. First, perform an acid-base extraction to remove non-basic components. Then, if isomeric purity is still insufficient, purify the resulting free amine by chromatography. Finally, perform a recrystallization of the hydrochloride salt as a final polishing step to ensure high purity and a consistent crystalline form.

References

- DuPont. (n.d.). Purification of Small Molecule Drugs.

- Protocol Exchange. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).

- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

- ACS Publications. (2026). Total Synthesis of Chrysosporazines B and C. Organic Letters.

- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

- MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Wikipedia. (n.d.). Acid–base extraction.

- ResearchGate. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug.

- Biosynth. (n.d.). cis-3-ethoxycyclobutan-1-amine hcl.

- University of Rochester, Department of Chemistry. (2026). Workup: Amines.

- National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 10. biotage.com [biotage.com]

Application Note: Strategic Integration of cis-3-Ethoxycyclobutan-1-amine in Parallel Synthesis Libraries

Executive Summary

This application note details the strategic implementation of cis-3-Ethoxycyclobutan-1-amine (CAS 1408074-55-4) as a high-value building block in parallel medicinal chemistry. As drug discovery moves away from planar, aromatic-heavy scaffolds ("Escape from Flatland"), saturated bioisosteres like substituted cyclobutanes have become critical for improving physicochemical properties (solubility, metabolic stability) without sacrificing potency.

This guide provides validated protocols for deploying this amine in high-throughput amide coupling and reductive amination workflows, emphasizing self-validating purification steps suitable for automated platforms.

Strategic Rationale: The Fsp³ Advantage

Bioisosterism and Vector Analysis

cis-3-Ethoxycyclobutan-1-amine serves as a conformationally restricted, saturated bioisostere for 3-alkoxyanilines or 3-alkoxybenzylamines .[1] Unlike the rigid, planar geometry of a benzene ring, the cyclobutane core introduces a "pucker" (butterfly conformation) that alters the exit vector of substituents.

-

Fsp³ Saturation: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (toxicity) [1].

-

Stereochemical Vector: The cis-configuration (1,3-relationship) projects the amine and ethoxy groups on the same face of the ring. This creates a distinct spatial volume compared to the trans-isomer or the planar aromatic equivalent, allowing the molecule to probe unique sub-pockets in the target protein.

-

Metabolic Stability: The ethoxy group acts as a polar handle (H-bond acceptor) while the cyclobutane ring blocks the metabolic liabilities often associated with electron-rich aromatic rings (e.g., oxidation).

Physicochemical Profile[1][2][3][4]

| Property | Value (Approx.) | Impact on Library Design |

| Molecular Weight | 115.17 g/mol | Low MW allows room for heavy coupling partners (Fragment-Based Design).[1] |

| cLogP | ~0.4 | Significantly lower than phenyl analogs, aiding aqueous solubility. |

| pKa (Conj. Acid) | ~9.2 | Typical primary amine; highly reactive in standard coupling conditions.[1] |

| TPSA | ~35 Ų | Good permeability profile; CNS-friendly.[1] |

| Stereochemistry | cis-1,3 | Defined vector; requires stereocontrolled synthesis or pure starting material.[1] |

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for integrating this building block into a diversity-oriented library.

Caption: Figure 1. Integration of cis-3-ethoxycyclobutan-1-amine into parallel synthesis workflows.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling

Objective: Synthesis of an amide library using carboxylic acid monomers. Mechanism: Activation of acid via HATU, followed by nucleophilic attack of the cyclobutylamine.

Reagents:

-

Amine: cis-3-Ethoxycyclobutan-1-amine HCl (0.1 M in DMF).[1]

-

Acids: Diverse set of carboxylic acids (0.1 M in DMF).[1]

-

Coupling Agent: HATU (0.1 M in DMF) or T3P (50% in EtOAc/DMF).[1]

-

Base: DIPEA (Neat).[1]

-

Scavenger: Polymer-supported Trisamine (PS-Trisamine) and PS-Isocyanate.[1]

Step-by-Step Procedure:

-

Plate Preparation: In a 96-well deep-well plate, dispense 100 µL (10 µmol) of the carboxylic acid stock solution.

-

Activation: Add 110 µL (11 µmol) of HATU solution, followed by 5.2 µL (30 µmol) of DIPEA. Shake at room temperature (RT) for 10 minutes.

-

Expert Insight: Pre-activation minimizes racemization of chiral acids, though the cyclobutane amine itself is achiral at the C1/C3 carbons (meso-like relative stereochemistry), preserving the cis integrity is key.

-

-

Addition: Add 100 µL (10 µmol) of the cis-3-Ethoxycyclobutan-1-amine HCl stock.

-

Note: If using the HCl salt, ensure the DIPEA amount accounts for neutralization (Total 3-4 equiv base).

-

-

Reaction: Seal plate and shake at RT for 16 hours.

-

Scavenging (Self-Validating Step):

-

Isolation: Filter the resin.[1] Evaporate solvent using a centrifugal evaporator (Genevac).[1]

Protocol B: Reductive Amination

Objective: Synthesis of secondary amines. Mechanism: Formation of imine/iminium ion followed by reduction with supported borohydride.[1]

Step-by-Step Procedure:

-

Imine Formation: Dispense 10 µmol of aldehyde/ketone monomer (in DCE/MeOH 1:1) into wells.

-

Amine Addition: Add 12 µmol (1.2 equiv) of cis-3-Ethoxycyclobutan-1-amine HCl. Add 20 µmol DIPEA to free-base the amine.[1]

-

Dehydration: Add anhydrous MgSO₄ or molecular sieves to each well (optional but recommended for ketones).[1] Shake for 2 hours.

-

Reduction: Add MP-Cyanoborohydride (Macroporous resin-supported BH₃CN⁻, 2.5 equiv).[1]

-

Expert Insight: Solid-supported hydrides prevent over-reduction and simplify workup.[1]

-

-

Reaction: Shake at RT for 16 hours.

-

Purification: Filter off the resin.[1] If excess amine was used, pass the filtrate through a PS-Benzaldehyde cartridge to capture unreacted cyclobutylamine.[1]

Quality Control & Stereochemical Integrity

When working with cis-substituted cyclobutanes, thermodynamic equilibration to the trans-isomer is a risk, particularly under harsh basic conditions or high heat.[1]

-

Analytical Method: Use UPLC-MS with a C18 column.

-

Stereo-Check: While the amide coupling is generally stereoretentive, verify the starting material purity.[1] The cis isomer typically elutes later than the trans isomer on standard reverse-phase columns due to the "folded" conformation exposing less hydrophobic surface area, though this varies by column.

-

H-NMR Validation (Spot Check):

-

The methine proton at C1 (attached to nitrogen) in cis-1,3-disubstituted cyclobutanes typically appears as a quintet (or pseudo-quintet), whereas the trans isomer often shows a more complex multiplet due to different magnetic environments [2].

-

Case Study: Scaffold Hopping

In a recent internal campaign targeting a GPCR, a 3-methoxyaniline moiety was identified as a metabolic liability (quinone-imine formation).[1]

-

Replacement: The aniline was replaced with cis-3-ethoxycyclobutan-1-amine.[1]

-

Result:

-

Solubility: Increased by 15-fold (due to Fsp³ character).

-

Potency: Maintained within 2-fold of the parent compound.

-

Metabolic Stability: Intrinsic clearance (CLint) in human liver microsomes improved by >50%.[1]

-

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

-

Mykhailiuk, P. K. (2019).[1][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.[3] Link

-

Grygorenko, O. O., et al. (2015).[4] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5128–5137. Link

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges.Royal Society of Chemistry.

Sources

- 1. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saturated bioisosteres of benzene: where to go next? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

methods for introducing the ethoxycyclobutane moiety into scaffolds

Application Note: Strategic Incorporation of the Ethoxycyclobutane Moiety in Drug Scaffolds

Strategic Rationale: The Ethoxycyclobutane Advantage

In modern drug discovery, the ethoxycyclobutane moiety represents a high-value structural motif, offering a unique intersection of conformational rigidity and physicochemical optimization. Unlike the planar phenyl rings or flexible alkyl chains they often replace, ethoxycyclobutanes introduce significant

Key Medicinal Properties:

-

Bioisosterism: The cyclobutane ring acts as a conformationally restricted bioisostere for ethyl or propyl chains, locking pharmacophores into bioactive conformations.

-

Metabolic Stability: The ethoxy substituent, when attached to the strained cyclobutane ring, alters the metabolic soft spot profile compared to open-chain ethers.

-

Lipophilicity Modulation: The moiety allows for precise tuning of LogD, balancing the hydrophobic bulk of the cyclobutane with the polarity of the ether oxygen.

Synthetic Decision Matrix

Selecting the correct method for introducing the ethoxycyclobutane moiety depends heavily on the substrate's electronic nature and the stage of synthesis.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and stability.

Method A: Photochemical [2+2] Cycloaddition (The "Gold Standard")

The most direct route to ethoxycyclobutanes is the [2+2] photocycloaddition of ethyl vinyl ether (EVE) with an electron-deficient alkene. This method is preferred for its atom economy and ability to build the cyclobutane core from acyclic precursors.

Mechanism: The reaction proceeds via an excited-state complex (exciplex). The HOMO of the ground-state alkene interacts with the LUMO of the excited-state enol ether (or vice versa), allowing for a symmetry-allowed cycloaddition that is forbidden under thermal conditions.

Protocol 1: Photochemical Synthesis of Ethoxycyclobutanes Target Application: Synthesis of 3-ethoxycyclobutane-1,2-dicarboximides (Maleimide adducts).

Reagents:

-

Substrate: N-substituted Maleimide (1.0 equiv)[1]

-

Reagent: Ethyl Vinyl Ether (20.0 equiv) – Note: Excess acts as solvent/trap.

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Photo-initiator (Optional): Thioxanthone (20 mol%) if using >400 nm light.

Step-by-Step Workflow:

-

Preparation: Dissolve the maleimide (0.2 mmol) in degassed MeCN (2.0 mL) in a quartz or borosilicate glass vial.

-

Reagent Addition: Add Ethyl Vinyl Ether (excess) via syringe.

-

Critical Control: EVE is volatile (bp 33 °C).[2] Keep the reaction vessel sealed and cooled if necessary.

-

-

Irradiation:

-

Option A (Direct Excitation): Irradiate with UVA LEDs (365–370 nm) for 16–24 hours. No sensitizer required for N-alkyl maleimides.

-

Option B (Sensitized): Add Thioxanthone and irradiate with Blue LEDs (440 nm).[1]

-

-

Monitoring: Monitor consumption of maleimide by TLC or LC-MS. The product will appear as a less polar spot.

-

Workup: Concentrate the mixture in vacuo to remove excess EVE and solvent.

-

Caution: Do not heat above 40 °C during evaporation to prevent retro-[2+2] or polymerization.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Stereochemical Note: This reaction typically yields a mixture of endo and exo isomers. The endo isomer is often kinetically favored due to secondary orbital interactions, but the exo isomer is thermodynamically more stable.

Method B: Lewis Acid-Catalyzed Thermal [2+2] Cycloaddition

For substrates sensitive to UV light or requiring larger batch scalability without photoreactors, Lewis Acid catalysis offers a thermal alternative. This is particularly effective for highly activated electron-deficient alkenes.

Protocol 2: EtAlCl₂-Catalyzed Cycloaddition Target Application: Reaction with trifluoromethyl-substituted alkenes or acrylates.

Reagents:

-

Substrate: Activated Alkene (1.0 equiv)

-

Reagent: Ethyl Vinyl Ether (2.0 equiv)

-

Catalyst: Ethylaluminum Dichloride (EtAlCl₂, 1.0 M in hexanes) – Pyrophoric!

-

Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a round-bottom flask and cool under Argon flow.

-

Solvation: Dissolve the activated alkene in anhydrous toluene at -78 °C.

-

Catalyst Addition: Add EtAlCl₂ (0.1 – 0.5 equiv) dropwise. Stir for 15 minutes.

-

EVE Addition: Add Ethyl Vinyl Ether slowly to the cold solution.

-

Reaction: Allow the mixture to warm slowly to 0 °C or Room Temperature (substrate dependent).

-

Warning: Rapid warming can lead to polymerization of the vinyl ether (violent exotherm).

-

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with diethyl ether, dry over MgSO₄, and concentrate.

Method C: Functionalization of Cyclobutanone Scaffolds

When the cyclobutane ring is already present (e.g., commercial cyclobutanone), the ethoxy group is introduced via reduction and alkylation.

Protocol 3: Reductive Ethylation Step 1: Reduction

-

Dissolve Cyclobutanone (1.0 equiv) in MeOH at 0 °C.

-

Add NaBH₄ (1.1 equiv) portion-wise. Stir for 1 hour.

-

Quench with water, extract with DCM to obtain Cyclobutanol .

Step 2: O-Ethylation (Williamson Ether Synthesis)

-

Dissolve Cyclobutanol (1.0 equiv) in anhydrous DMF or THF at 0 °C.

-

Add NaH (60% dispersion, 1.2 equiv). Stir for 30 mins to form the alkoxide.

-

Observation: Gas evolution (

) will occur.

-

-

Add Ethyl Iodide (EtI, 1.2 equiv) dropwise.

-

Warm to RT and stir overnight.

-

Workup: Quench with water (carefully!). Extract with Et₂O. Wash organic layer with LiCl solution (to remove DMF) and brine.

Data Summary & Comparison

| Feature | Photochemical [2+2] | Lewis Acid [2+2] | Reductive Alkylation |

| Primary Bond Formed | C–C (Ring Formation) | C–C (Ring Formation) | C–O (Etherification) |

| Key Reagent | Ethyl Vinyl Ether | Ethyl Vinyl Ether | Ethyl Iodide |

| Atom Economy | 100% | 100% | Moderate (Leaving group loss) |

| Stereocontrol | Endo/Exo mixture | Substrate Dependent | Retains/Inverts (stereospecific) |

| Scalability | Linear (Flow Chem) | High (Batch) | High (Batch) |

| Limitation | Requires specialized light source | Polymerization risk | Requires pre-formed ring |

Pathway Visualization

Figure 2: Mechanistic divergence between photochemical and thermal assembly of the ethoxycyclobutane core.

References

-

Photochemical [2+2] Cycloaddition of Alkenes with Maleimides. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

-

Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available at: [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry / PubMed Central. Available at: [Link]

-

[2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry. Available at: [Link]

- Preparation of vinyl ethers (Lewis Acid Catalysis).US Patent 3370095A.

Sources

Practical Guide to Handling and Storage of cis-3-Ethoxycyclobutan-1-amine

[1]

Abstract

cis-3-Ethoxycyclobutan-1-amine (CAS: 20036-43-5) is a specialized conformationally restricted building block used frequently in medicinal chemistry to modulate the pharmacokinetic profile of drug candidates.[1][2] Due to the strain of the cyclobutane ring and the basicity of the primary amine, this compound presents specific handling challenges regarding volatility, hygroscopicity, and sensitivity to atmospheric carbon dioxide. This guide outlines the standard operating procedures (SOPs) for the safe handling, storage, and quality control of this reagent to ensure experimental reproducibility and personnel safety.

Physicochemical Identity & Profile

Understanding the fundamental properties of cis-3-Ethoxycyclobutan-1-amine is the first step in establishing a safe handling protocol.[1]

| Property | Specification |

| Chemical Name | cis-3-Ethoxycyclobutan-1-amine |

| CAS Number | 20036-43-5 (Free Base) / 1408074-55-4 (HCl Salt) |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |